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Compound of Interest

Compound Name: Carbovir-13C,d2

Cat. No.: B587946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbovir-13C,d2, a labeled

analogue of the potent anti-HIV agent Carbovir, for use in viral replication studies. This

document details its mechanism of action, provides representative experimental protocols, and

presents key quantitative data to facilitate its application in research settings.

Introduction to Carbovir
Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine (d4G). It

is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). The

biologically active form is the (-)-enantiomer. Its stability and ability to inhibit HIV infectivity and

replication at concentrations significantly below its cytotoxic levels have made it a cornerstone

in antiretroviral research. The isotopically labeled version, Carbovir-13C,d2, serves as a

crucial tool for detailed pharmacokinetic, metabolic, and mechanistic studies, allowing for

precise quantification and tracing of the molecule and its metabolites.

Carbovir-13C,d2 Details:

Molecular Formula: C₁₀¹³CH₁₁D₂N₅O₂

Molecular Weight: 250.26

CAS Number: 1246816-59-0[1]
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Mechanism of Action
Carbovir is a prodrug that requires intracellular activation to exert its antiviral effect. Once

inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form,

Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse

transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA.

By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets

incorporated into the growing viral DNA chain. However, lacking a 3'-hydroxyl group, it

terminates the DNA chain elongation, thus halting viral replication.

Signaling Pathway: Intracellular Activation and
Inhibition of HIV Replication
Caption: Intracellular activation of Carbovir and its role in inhibiting HIV reverse transcriptase.

Quantitative Data
The following tables summarize key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Efficacy and Metabolism
Parameter Value Cell Line Reference

IC₅₀ (Reverse

Transcriptase Activity)
0.8 µM H9 cells

Half-life of CBV-TP 2.5 hours CEM cells [2]

Steady-State CBV-TP

Concentration
84 - 317 fmol/10⁶ cells PBMCs [3]

Table 2: Pharmacokinetic Parameters in Rats
(Intravenous Administration)
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Parameter Value Unit Reference

Terminal Elimination

Half-life
21.4 ± 4.37 min [4][5]

Total Body Clearance 55.2 ± 13.8 ml/min per kg [4][5]

Volume of Distribution

(steady state)
1123 ± 250 ml/kg [4][5]

Plasma Protein

Binding
20 % [4][5]

Table 3: Pharmacokinetic Parameters in Rats (Oral
Administration)

Parameter Value Unit Reference

Terminal Half-life 81.0 ± 67.6 min [4][5]

Oral Bioavailability 0.101 ± 0.035 [4][5]

Experimental Protocols
This section provides representative protocols for key experiments involving Carbovir. The use

of Carbovir-13C,d2 would primarily involve modifications in the analytical steps (e.g., mass

spectrometry) to detect and quantify the labeled compound and its metabolites.

General Synthesis of Carbovir
A detailed, step-by-step protocol for the synthesis of isotopically labeled Carbovir-13C,d2 is

not publicly available. However, the general synthesis of Carbovir (carbocyclic 2',3'-didehydro-

2',3'-dideoxyguanosine) has been described. A common route involves the synthesis of a key

intermediate, (+-)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol,

from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine. This

intermediate is then used to prepare the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy

2-amino-6-chloropurine, which is subsequently converted to Carbovir. The introduction of ¹³C

and ²H (deuterium) would occur during the synthesis of one of the early precursors.
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In Vitro HIV Replication Assay (Representative Protocol)
This protocol is a generalized procedure for assessing the antiviral activity of a compound

against HIV-1 in cell culture.

Objective: To determine the concentration of Carbovir-13C,d2 required to inhibit HIV-1

replication by 50% (EC₅₀).

Materials:

CEM-SS cells (or other susceptible T-lymphocyte cell line)

HIV-1 stock (e.g., HTLV-IIIb strain)

Carbovir-13C,d2 stock solution (in DMSO)

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

96-well microtiter plates

Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit

Procedure:

Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of approximately 1,250

cells per well in culture medium.

Compound Addition: Prepare serial dilutions of Carbovir-13C,d2 in culture medium and add

to the wells. Include a "no drug" control.

Infection: Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI),

typically between 0.005 and 2.5.

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 6 days.

Assessment of Viral Replication:

RT Assay: After 6 days, collect the cell culture supernatant. Perform a reverse

transcriptase activity assay according to the manufacturer's instructions. This typically
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involves incubating the supernatant with a reaction mixture containing a template-primer

and ³H-labeled thymidine triphosphate (³H-TTP). The incorporation of radioactivity into

newly synthesized DNA is then measured using a scintillation counter.

p24 Antigen ELISA: Alternatively, quantify the amount of HIV-1 p24 capsid protein in the

supernatant using a commercial ELISA kit.

Data Analysis: Determine the percentage of inhibition of RT activity or p24 production for

each drug concentration compared to the "no drug" control. Calculate the EC₅₀ value by

plotting the percentage of inhibition against the drug concentration and fitting the data to a

dose-response curve.

Quantification of Intracellular Carbovir-Triphosphate
(CBV-TP) by LC-MS/MS
Objective: To measure the concentration of the active metabolite, CBV-TP, within cells. The use

of Carbovir-13C,d2 allows for the use of an isotope dilution mass spectrometry method,

providing high accuracy and precision.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or other target cells

Carbovir-13C,d2

Methanol (ice-cold)

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

LC-MS/MS system

Procedure:

Cell Culture and Treatment: Culture PBMCs and treat with a known concentration of

Carbovir-13C,d2 for a specified time.

Cell Harvesting and Lysis:
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Harvest the cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70%

methanol or 10% TCA).

Extraction of Nucleotides:

Vortex the cell lysate and incubate on ice.

Centrifuge to pellet the precipitated protein.

Collect the supernatant containing the intracellular nucleotides.

Sample Preparation: Neutralize the extract if an acid was used for precipitation. The sample

may require solid-phase extraction (SPE) for cleanup and enrichment of the triphosphate

metabolites.

LC-MS/MS Analysis:

Inject the prepared sample into an LC-MS/MS system.

Separate the analytes using a suitable chromatography column (e.g., an anion-exchange

or reversed-phase column with an ion-pairing agent).

Detect and quantify CBV-TP using tandem mass spectrometry in multiple reaction

monitoring (MRM) mode. The specific mass transitions for the labeled CBV-TP will be

used for detection.

Use a standard curve prepared with known amounts of labeled CBV-TP to quantify the

concentration in the cell extracts.

Data Normalization: Express the intracellular CBV-TP concentration as fmol per 10⁶ cells.

Experimental Workflows
Antiviral Drug Screening and Characterization Workflow
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Start: Compound Library
(including Carbovir-13C,d2)

High-Throughput Screening (HTS)
(e.g., Cell Viability Assay)

Hit Identification
(Primary Antiviral Activity)

Dose-Response Assays
(EC₅₀ Determination)

Cytotoxicity Assays
(CC₅₀ Determination)

Calculate Selectivity Index (SI)
(SI = CC₅₀ / EC₅₀)

Mechanism of Action Studies
(e.g., RT Inhibition Assay)

Pharmacokinetic Studies
(In Vitro / In Vivo)

Lead Optimization

Click to download full resolution via product page

Caption: A typical workflow for antiviral drug discovery and characterization.

Cellular Uptake and Metabolism Study Workflow
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Start: Cell Culture
(e.g., PBMCs)

Incubate cells with
Carbovir-13C,d2

Harvest cells at
various time points

Extract intracellular metabolites

Quantify Carbovir-13C,d2 and its
phosphorylated metabolites by LC-MS/MS

Determine rates of uptake,
phosphorylation, and triphosphate decay

Results: Intracellular
Pharmacokinetics

Click to download full resolution via product page

Caption: Workflow for studying the cellular uptake and metabolism of Carbovir-13C,d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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